Riqrgpgrafvtigk

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

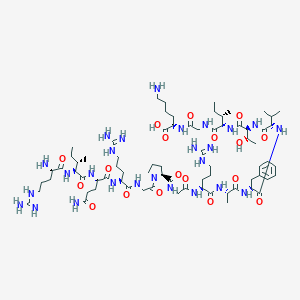

Hiv (GP120) fragment (315-329) is a peptide derived from the envelope glycoprotein 120 (gp120) of the Human Immunodeficiency Virus (HIV). This fragment plays a crucial role in the virus’s ability to infect host cells by interacting with the CD4 receptor and co-receptors on the surface of target cells . The gp120 protein is essential for the virus’s entry into cells, making it a significant target for research and therapeutic interventions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hiv (GP120) fragment (315-329) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions

Hiv (GP120) fragment (315-329) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .

Aplicaciones Científicas De Investigación

Hiv (GP120) fragment (315-329) has numerous applications in scientific research:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the interaction between HIV and host cells, particularly the binding to CD4 receptors.

Medicine: Serves as a target for developing HIV vaccines and therapeutic agents.

Industry: Utilized in the production of diagnostic tools and research reagents.

Mecanismo De Acción

The mechanism of action of Hiv (GP120) fragment (315-329) involves its binding to the CD4 receptor on the surface of host cells. This interaction is a critical step in the HIV entry process, facilitating the fusion of the viral and cellular membranes . The peptide also interacts with co-receptors such as CCR5 or CXCR4, further promoting viral entry .

Comparación Con Compuestos Similares

Similar Compounds

Hiv (GP120) fragment (308-322): Another peptide derived from the gp120 protein, involved in similar interactions with the CD4 receptor.

Hiv (GP120) fragment (330-344): A different segment of the gp120 protein, also studied for its role in HIV entry.

Uniqueness

Hiv (GP120) fragment (315-329) is unique due to its specific sequence and its critical role in the initial binding of HIV to the CD4 receptor. This makes it a valuable target for research aimed at preventing HIV infection .

Actividad Biológica

Riqrgpgrafvtigk is a synthetic peptide derived from the V3 loop of the HIV-1 envelope glycoprotein gp120. This peptide plays a significant role in immunological research, particularly in the context of HIV vaccine development and immune response studies. Its biological activity has been explored through various experimental models, revealing insights into T cell responses and potential therapeutic applications.

Structure and Function

The sequence this compound corresponds to a critical region of the HIV-1 gp120 protein, which is essential for viral entry into host cells. The V3 loop is known for its role in receptor binding and is a target for neutralizing antibodies. The structural characteristics of this peptide allow it to interact with specific immune cells, facilitating studies on cellular immunity against HIV.

T Cell Responses

Research has demonstrated that this compound can induce robust T cell responses. In one study, splenocytes from immunized mice were stimulated with this peptide, leading to significant cytotoxic T lymphocyte (CTL) activity against HIV-infected cells. The study utilized a 51Cr release assay to measure the cytotoxicity of these T cells against target cells pulsed with the peptide .

Table 1: Summary of T Cell Activation Studies

Case Studies

Several case studies have highlighted the importance of this compound in vaccine development and immune profiling:

- Case Study 1 : A trial involving an HIV vaccine candidate utilizing rgp120W61D showed that immunization led to T cell proliferation and chemokine production, demonstrating the peptide's potential in enhancing immune responses against HIV .

- Case Study 2 : Research focused on the peptide's interaction with glycyrrhiza extracts revealed that it could serve as a model for studying anti-HIV agents, emphasizing its relevance in drug discovery .

Mechanistic Insights

The biological activity of this compound is not limited to its immunogenic properties. It has been shown to influence cytokine production, including MIP-1α, MIP-1β, and RANTES, which are crucial for recruiting immune cells to sites of infection. This cytokine profile indicates that the peptide may enhance both innate and adaptive immune responses .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H126N26O18/c1-9-39(5)56(66(112)87-36-53(103)91-48(70(116)117)23-14-15-29-74)97-69(115)58(42(8)100)98-67(113)55(38(3)4)95-64(110)49(34-43-20-12-11-13-21-43)94-59(105)41(7)89-62(108)46(25-18-32-85-73(81)82)90-52(102)35-86-65(111)50-26-19-33-99(50)54(104)37-88-61(107)45(24-17-31-84-72(79)80)92-63(109)47(27-28-51(76)101)93-68(114)57(40(6)10-2)96-60(106)44(75)22-16-30-83-71(77)78/h11-13,20-21,38-42,44-50,55-58,100H,9-10,14-19,22-37,74-75H2,1-8H3,(H2,76,101)(H,86,111)(H,87,112)(H,88,107)(H,89,108)(H,90,102)(H,91,103)(H,92,109)(H,93,114)(H,94,105)(H,95,110)(H,96,106)(H,97,115)(H,98,113)(H,116,117)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t39-,40-,41-,42+,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHASQROABALLM-ROQHZCFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H126N26O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1655.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.